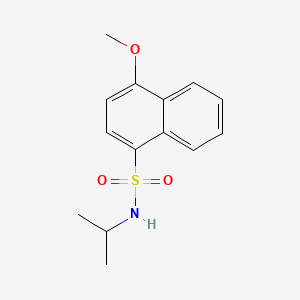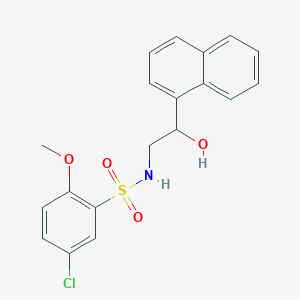
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol” is a chemical compound with the CAS Number: 1782394-50-6 . It has a linear formula of C13H19NO2 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.3 . It can exist in either a solid or liquid physical form . The compound is typically stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is used in a variety of scientific research applications. It is used as a building block for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and materials. It is also used in biochemical and physiological studies, such as studies of enzyme inhibition, drug metabolism, and gene expression. In addition, this compound is used as a model compound for studying the properties of other molecules.
Wirkmechanismus
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol has several mechanisms of action. In biochemical and physiological studies, it acts as an enzyme inhibitor, blocking the activity of enzymes and preventing them from carrying out their normal functions. It can also act as a drug metabolite, helping to break down drugs in the body. Additionally, this compound can modulate gene expression, altering the expression of certain genes in cells.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. In biochemical studies, it can inhibit the activity of enzymes, modulate gene expression, and act as a drug metabolite. In physiological studies, it can affect the body’s metabolism, alter the activity of hormones, and act as a neurotransmitter. Additionally, this compound can act as a neurotoxin, causing damage to the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in high yields. Additionally, it has a low melting point and a low vapor pressure, making it ideal for use in delicate experiments. However, this compound also has some limitations. It is a highly reactive compound, and it can be toxic if not handled properly.
Zukünftige Richtungen
There are several potential future directions for (4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol. It could be used in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. It could also be used in the study of enzyme inhibition, drug metabolism, and gene expression. Additionally, this compound could be used as a model compound for studying the properties of other molecules. Finally, this compound could be used in the development of new drugs and treatments for various diseases.
Synthesemethoden
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol is most commonly synthesized through a two-step process. The first step involves the reaction of 1-methylpiperidine with 2-chloro-4-methoxyphenol in the presence of a base such as sodium hydroxide. This reaction produces an intermediate compound, 4-(1-methylpiperidin-4-yl)oxy)phenol, which is then reacted with methanol in the presence of an acid catalyst to produce this compound. This method is a simple and efficient way to produce this compound in high yields.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
[4-(1-methylpiperidin-4-yl)oxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14-8-6-13(7-9-14)16-12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEVXRJEDMOBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2619182.png)


![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2619187.png)

![N-[1-(4,4-Difluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2619190.png)


![4-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2619194.png)
![N-cyclopentyl-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2619195.png)
![4-[[[3-(4-Morpholinylsulfonyl)phenyl]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B2619196.png)

![N-(benzo[d]thiazol-2-yl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2619200.png)
